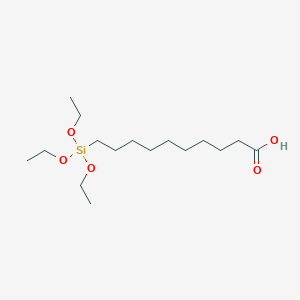
4-Fluoro-2,5-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 4-position and two methyl groups at the 2- and 5-positions. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 4-Fluoro-2,5-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another method includes the direct fluorination of 2,5-dimethylbenzaldehyde using a suitable fluorinating reagent under controlled conditions . Industrial production methods often involve these synthetic routes, optimized for large-scale manufacturing to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Fluoro-2,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields 4-fluoro-2,5-dimethylbenzoic acid, while reduction produces 4-fluoro-2,5-dimethylbenzyl alcohol.
Aplicaciones Científicas De Investigación
4-Fluoro-2,5-dimethylbenzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2,5-dimethylbenzaldehyde depends on its specific application. In biological systems, the aldehyde group can form Schiff bases with amino groups in proteins, leading to the formation of imines that can affect protein function and activity . The fluorine atom can also influence the compound’s reactivity and interaction with molecular targets by altering the electronic properties of the benzene ring .
Comparación Con Compuestos Similares
4-Fluoro-2,5-dimethylbenzaldehyde can be compared with other fluorinated benzaldehydes, such as:
4-Fluorobenzaldehyde: Lacks the methyl groups at the 2- and 5-positions, making it less sterically hindered and potentially more reactive in certain reactions.
2-Fluoro-5-methylbenzaldehyde: Has a different substitution pattern, which can lead to variations in reactivity and application.
3-Fluoro-4-methylbenzaldehyde: Another isomer with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique steric and electronic properties that can be exploited in various chemical and biological applications.
Propiedades
IUPAC Name |
4-fluoro-2,5-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROHHHCWJCOWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B6359504.png)


![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)



![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)





![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)
